molecular formula C9H7NOS B13658977 1-(Benzo[d]isothiazol-6-yl)ethanone

1-(Benzo[d]isothiazol-6-yl)ethanone

Cat. No.: B13658977
M. Wt: 177.22 g/mol
InChI Key: JIUXCJAURONUTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]isothiazol-6-yl)ethanone typically involves the reaction of benzo[d]isothiazole with ethanone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature and pressure . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is generally produced in bulk quantities for research and development purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]isothiazol-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]isothiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]isothiazol-6-yl)ethanone is unique due to its specific structure, which combines the isothiazole ring with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1,2-benzothiazol-6-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-5-10-12-9(8)4-7/h2-5H,1H3

InChI Key

JIUXCJAURONUTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

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